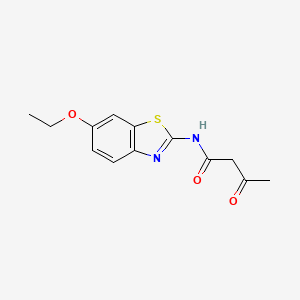

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

Description

The exact mass of the compound Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-9-4-5-10-11(7-9)19-13(14-10)15-12(17)6-8(2)16/h4-5,7H,3,6H2,1-2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGVXXEQKKDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063384 | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-88-5 | |

| Record name | N-(6-Ethoxy-2-benzothiazolyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtoelan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-ethoxybenzothiazol-2-yl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

This guide provides a comprehensive technical overview for the synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound of interest in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and experimental considerations. This work is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, with the molecular formula C13H14N2O3S, belongs to the benzothiazole class of heterocyclic compounds.[1][2] Benzothiazoles are a "privileged" structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds with antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3][4] The title compound, featuring a β-ketoamide functionality, is a versatile intermediate for the synthesis of more complex heterocyclic systems and a potential candidate for biological screening.

The synthetic strategy outlined herein is a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-ethoxybenzothiazole, followed by its acetoacetylation to yield the final product.

Synthesis of the Key Intermediate: 2-Amino-6-ethoxybenzothiazole

The synthesis of the 2-aminobenzothiazole core is a critical first step. A common and effective method involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.[5] In this case, p-phenetidine (4-ethoxyaniline) serves as the starting material.

Reaction Mechanism and Rationale

The reaction proceeds via an in-situ formation of thiocyanogen, (SCN)₂, which then electrophilically attacks the aromatic ring of p-phenetidine. This is followed by an intramolecular cyclization to form the benzothiazole ring. The choice of solvent and halogen is crucial for controlling the reaction rate and minimizing side products.

Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzothiazole

Materials:

-

p-Phenetidine

-

Ammonium thiocyanate

-

Glacial acetic acid

-

Bromine

-

Ethanol

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve p-phenetidine (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of crushed ice with constant stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-6-ethoxybenzothiazole as a crystalline solid.

Process Visualization

Caption: Workflow for the synthesis of 2-amino-6-ethoxybenzothiazole.

Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

The final step in the synthesis is the acetoacetylation of 2-amino-6-ethoxybenzothiazole. This can be achieved through several methods, with the use of diketene or an acetoacetic ester like ethyl acetoacetate being the most common. The reaction with ethyl acetoacetate is a condensation reaction that proceeds at elevated temperatures.

Reaction Mechanism and Rationale

The acetoacetylation of an amine with ethyl acetoacetate is a nucleophilic acyl substitution reaction. The amino group of the benzothiazole attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the desired N-acetoacetylated product. The reaction is typically carried out at a high temperature to drive the equilibrium towards the product by removing the ethanol byproduct.

Experimental Protocol: Acetoacetylation of 2-Amino-6-ethoxybenzothiazole

Materials:

-

2-Amino-6-ethoxybenzothiazole

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., xylene or toluene)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-ethoxybenzothiazole (1.0 eq) and a slight excess of ethyl acetoacetate (1.2 eq) in a minimal amount of a high-boiling point solvent like xylene.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- as a solid.

Process Visualization

Caption: Workflow for the acetoacetylation to yield the final product.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all protons and their respective chemical environments. Due to keto-enol tautomerism, a mixture of two tautomers may be observed.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H, C=O (amide and ketone), and C-O stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

-

Melting Point: To assess the purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for ethoxy protons (triplet and quartet), aromatic protons, a singlet for the methylene protons in the keto form, a vinyl proton in the enol form, and a broad singlet for the amide N-H. |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, methylene carbon, and two distinct carbonyl carbons (amide and ketone). |

| FT-IR (cm⁻¹) | ~3250 (N-H stretch), ~1720 (ketone C=O stretch), ~1680 (amide C=O stretch), ~1240 (Ar-O-C stretch). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 278.33. |

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Bromine and glacial acetic acid are corrosive and should be handled with extreme care.

-

High-boiling point solvents are flammable. Heating should be done using a heating mantle and not an open flame.

Conclusion

The synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- is a straightforward two-step process that can be accomplished using standard laboratory techniques. This guide provides a detailed and logical framework for its successful synthesis and characterization. The versatility of the benzothiazole core and the reactivity of the β-ketoamide moiety make the title compound a valuable building block for further chemical exploration and drug discovery endeavors.

References

-

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (n.d.). Retrieved January 21, 2026, from [Link]

-

N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis - Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021). Retrieved January 21, 2026, from [Link]

-

N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis | Journal of Molecular Docking - Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (2021, December 30). Retrieved January 21, 2026, from [Link]

-

Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo- (C13H14N2O3S) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

-

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide | C13H16N2O2S - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Retrieved January 21, 2026, from [Link]

-

Butanamide, 3-oxo-N-phenyl- - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Retrieved January 21, 2026, from [Link]

-

Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (2021, July 24). Retrieved January 21, 2026, from [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - Beilstein Journals. (2017, December 18). Retrieved January 21, 2026, from [Link]

-

Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)- | C18H14F3N5O3 | CID 109160 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

- WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017, July 6).

-

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. PubChemLite - Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo- (C13H14N2O3S) [pubchemlite.lcsb.uni.lu]

- 3. iosrjournals.org [iosrjournals.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW5074)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound widely known in the scientific community as GW5074. Initially identified as a potent and selective inhibitor of the c-Raf serine/threonine kinase, GW5074 has become an invaluable tool for dissecting the complexities of the Ras-Raf-MEK-ERK signaling pathway.[1][2][3] This document delves into its primary inhibitory action, the intriguing phenomenon of paradoxical pathway activation, and the validated experimental protocols used to characterize its effects. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific literature to offer a deep, causal understanding of GW5074's function.

Introduction and Molecular Profile

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, or GW5074, is a small molecule inhibitor that has been instrumental in advancing our understanding of cellular signaling, particularly in the context of cancer and neurobiology.[2][4] Its primary claim to fame is its potent and specific inhibition of c-Raf (also known as Raf-1), a critical upstream kinase in the mitogen-activated protein kinase (MAPK) cascade.[1][3]

Molecular Formula: C₁₃H₁₄N₂O₃S[5]

Molecular Weight: 278.33 g/mol [5]

Chemical Structure: (A 2D chemical structure diagram of GW5074 would be inserted here in a full whitepaper)

The core utility of GW5074 lies in its ability to probe the function of c-Raf, thereby allowing for the elucidation of its role in cell proliferation, differentiation, and survival. However, as with many kinase inhibitors, its mechanism of action is nuanced, featuring complexities such as paradoxical signaling that are critical for researchers to comprehend for accurate data interpretation.

Primary Mechanism of Action: Inhibition of the c-Raf Kinase

The Ras-Raf-MEK-ERK pathway is a cornerstone of signal transduction, relaying extracellular signals to the nucleus to control fundamental cellular processes. Dysregulation of this pathway is a common driver of human cancers. c-Raf, a member of the Raf kinase family (which also includes A-Raf and B-Raf), is a key effector of the small GTPase Ras.

GW5074 functions as an ATP-competitive inhibitor of c-Raf. This means it binds to the ATP-binding pocket of the c-Raf kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.

Key Inhibitory Data:

| Target | IC₅₀ | Notes |

|---|---|---|

| c-Raf | 9 nM | Potent and primary target.[1][2][3] |

| MEK1, JNK1/2/3, CDK1/2, p38 MAP, VEGFR2 | No significant effect | Demonstrates high selectivity for c-Raf over other kinases.[1][3] |

The high selectivity of GW5074 makes it a superior research tool for isolating the specific contributions of c-Raf to cellular signaling events.

Canonical RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the canonical MAPK signaling cascade, highlighting the point of inhibition by GW5074.

Caption: Canonical MAPK pathway showing GW5074 inhibition of c-Raf.

The Critical Nuance: Paradoxical Pathway Activation

A crucial aspect of GW5074's mechanism, shared by many first-generation Raf inhibitors, is the phenomenon of "paradoxical activation."[6][7] While GW5074 effectively inhibits c-Raf in isolation or in cells with low upstream signaling, in cells with activated Ras (e.g., those with Ras mutations), it can paradoxically increase MAPK pathway output.[4][6][8]

Causality behind Paradoxical Activation: This occurs because Raf kinases function as dimers (e.g., c-Raf/c-Raf or B-Raf/c-Raf). In the presence of high Ras-GTP levels, the binding of one GW5074 molecule to a protomer within the dimer can allosterically transactivate the unbound partner protomer.[6][8] This leads to increased phosphorylation of MEK and ERK, despite the presence of a "Raf inhibitor."[9]

This field-proven insight is vital. A researcher observing an increase in p-ERK levels after GW5074 treatment should not conclude the compound is inactive. Instead, it likely indicates a cellular context with high upstream pathway activation (e.g., by Ras mutation or growth factor stimulation).[10][11]

Caption: Mechanism of GW5074-induced paradoxical MAPK activation.

Experimental Validation of the Mechanism of Action

To rigorously characterize the effects of GW5074, a multi-faceted approach combining in vitro and cell-based assays is essential. Each protocol serves as a self-validating system when interpreted in the context of the others.

In Vitro Kinase Assay: Confirming Direct Inhibition

The first step is to confirm the direct inhibitory effect of GW5074 on purified c-Raf kinase, independent of cellular complexities. This is typically done to determine the IC₅₀ value.

Workflow:

Caption: Workflow for an in vitro radiometric c-Raf kinase assay.

Protocol: Radiometric c-Raf Kinase Assay

-

Objective: To measure the concentration of GW5074 required to inhibit 50% of c-Raf kinase activity.

-

Materials: Purified recombinant c-Raf enzyme, inactive MEK1 substrate, kinase assay buffer (e.g., 8 mM MOPS pH 7.2, 0.2 mM EDTA, 10 mM Mg-acetate), [γ-³³P]-ATP, GW5074, P30 filtermats, 50 mM phosphoric acid.[1]

-

Methodology:

-

Prepare a serial dilution of GW5074 in DMSO, then dilute into the kinase assay buffer. The final DMSO concentration should not exceed 1%.[12]

-

In a 96-well plate, add 5-10 mU of purified c-Raf kinase to each well.[1]

-

Add the GW5074 dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Add the MEK1 substrate to the wells.

-

Initiate the kinase reaction by adding a solution containing Mg-acetate and [γ-³³P]-ATP.[1]

-

Incubate the plate at 30°C for 45 minutes.[13]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P30 filtermat.[1]

-

Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.[1]

-

Measure the incorporated ³³P on the filtermats using a scintillation counter.

-

Calculate percent inhibition for each GW5074 concentration relative to the positive control and plot the dose-response curve to determine the IC₅₀.

-

Cell-Based Assay: Western Blot for Pathway Modulation

This assay is the gold standard for observing the effect of GW5074 on the MAPK pathway within a cellular context. It measures the phosphorylation state of MEK and ERK, the direct downstream targets of Raf.

Protocol: Western Blot for p-MEK and p-ERK

-

Objective: To determine if GW5074 inhibits or paradoxically activates the MAPK cascade in a specific cell line.

-

Materials: Cell line of interest (e.g., A375 for BRAF-mutant, HCT116 for KRAS-mutant), GW5074, cell lysis buffer, protease and phosphatase inhibitors, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-p-MEK, anti-total-MEK, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, chemiluminescent substrate.[14]

-

Methodology:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of GW5074 for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Aspirate media and wash cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., using a BCA assay).

-

Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.[15]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibody against a phospho-protein (e.g., anti-p-ERK1/2) overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[16]

-

Crucial Step (Trustworthiness): Strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-ERK1/2) to ensure equal protein loading.[16]

-

Quantify band intensities and present the data as a ratio of phosphorylated protein to total protein.

-

Conclusion and Future Directions

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW5074) is a powerful chemical probe characterized by its potent and selective inhibition of c-Raf kinase.[1][3] Its utility in research is defined by this primary mechanism of action. However, a sophisticated understanding of its activity requires acknowledging the context-dependent phenomenon of paradoxical MAPK pathway activation, a critical consideration for any experiment involving cells with an activated Ras-GTP state.[4][6] The experimental protocols detailed herein provide a robust framework for researchers to validate its effects, ensuring both technical accuracy and the generation of trustworthy, interpretable data. Future investigations may focus on leveraging the unique properties of GW5074 to explore non-canonical Raf signaling and its potential in therapeutic contexts beyond oncology, such as neurodegenerative diseases.[4]

References

-

Chin, P. C., Liu, L., Morrison, B. E., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry, 90(3), 595-608. [Link]

-

Lackner, M. R., et al. (2015). GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation. Oncotarget, 6(32), 33456–33475. [Link]

-

ResearchGate. (A) Western blot analysis to see the expression of p-MEK, MEK, p-Erk... [Link]

-

BPS Bioscience. c-RAF (Y340D, Y341D) Kinase Assay Kit. [Link]

-

Oak, J. H., & Kim, K. M. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1636, 125–134. [Link]

-

BPS Bioscience. Data Sheet - c-Raf Kinase Assay Kit. [Link]

-

Yao, Z., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation. Nature, 526(7574), 583–586. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

-

ResearchGate. (a) Western blot of p-MEK1/2 and p-ERK1/2 protein expression from KGN... [Link]

-

Riddle, S. M., et al. (2007). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. ASSAY and Drug Development Technologies, 5(2), 205–216. [Link]

-

Pires da Silva, I., et al. (2023). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. International Journal of Molecular Sciences, 24(6), 5671. [Link]

-

BPS Bioscience by Bio-Connect. 79570 c-Raf Kinase Assay Kit. [Link]

-

Rockland Immunochemicals. MEK-ERK Pathway Antibodies. [Link]

-

PubChem. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)-. [Link]

-

Pires da Silva, I., et al. (2023). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. PubMed. [Link]

-

ResearchGate. Paradoxical activation of Raf downstream signaling following treatment... [Link]

-

Zhang, C., et al. (2013). Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway. SLAC National Accelerator Laboratory. [Link]

-

US EPA. Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- - Substance Details - SRS. [Link]

-

PubChem. N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide. [Link]

-

Chemsrc. Butanamide,N-(2-ethoxyphenyl)-3-oxo- | CAS#:41687-09-6. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. MEK-ERK Pathway Antibodies | Rockland [rockland.com]

- 15. researchgate.net [researchgate.net]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

API-2 (Triciribine): A Technical Guide for Researchers and Drug Development Professionals

Introduction

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent hallmark of various human cancers, making it a prime target for therapeutic intervention.[1] At the heart of this pathway lies Akt (also known as Protein Kinase B), a serine/threonine kinase that acts as a central regulatory node. The inhibitor known as API-2, or Triciribine, has emerged as a significant tool in the study of this pathway and as a potential therapeutic agent. This guide provides an in-depth technical overview of API-2, from its fundamental properties and mechanism of action to practical experimental protocols and its journey through clinical trials.

Chemical and Physical Properties of API-2 (Triciribine)

| Property | Value | Reference |

| Chemical Name | 1,5-Dihydro-5-methyl-1-β-D-ribofuranosyl-1,4,5,6,8-pentaazaacenaphthylen-3-amine | [2] |

| Synonyms | API-2, TCN, NSC 154020 | [1] |

| Molecular Formula | C₁₃H₁₆N₆O₄ | [2] |

| Molecular Weight | 320.31 g/mol | [2] |

| CAS Number | 35943-35-2 | [2] |

| Appearance | Solid | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO to 75 mM and in ethanol to 10 mM | [2] |

| Storage | Store at +4°C under desiccating conditions for up to 12 months. | [2] |

Mechanism of Action: Indirect Inhibition of a Key Survival Kinase

API-2 is a cell-permeable tricyclic nucleoside that functions as a prodrug.[3] Upon entering the cell, it is phosphorylated by adenosine kinase to its active form, triciribine-5'-monophosphate (TCN-P).[4] It is TCN-P, not API-2 itself, that exerts the inhibitory effect on the Akt signaling pathway.

The mechanism of inhibition is not a direct interaction with the kinase domain of Akt. Instead, TCN-P binds to the pleckstrin homology (PH) domain of Akt.[5] This binding event is crucial because the PH domain is responsible for tethering Akt to the cell membrane by interacting with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. By binding to the PH domain, TCN-P allosterically hinders the recruitment of Akt to the plasma membrane.[3][5] This sequestration in the cytoplasm prevents the necessary phosphorylation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2), which are essential for its full activation.[4]

Consequently, the downstream signaling cascade is abrogated. API-2 has been shown to be highly selective for the Akt pathway, with minimal inhibition of other kinases such as PKC, PKA, SGK, and p38.[2][6] This selective inhibition of Akt activation leads to the suppression of downstream targets involved in cell survival and proliferation, ultimately inducing growth arrest and apoptosis, particularly in cancer cells with elevated levels of Akt.[6]

Caption: A typical workflow for Western blot analysis of Akt pathway inhibition.

Detailed Steps:

-

Cell Culture and Treatment: Plate cancer cells with known Akt pathway activation (e.g., PTEN-null or PIK3CA-mutant lines) at an appropriate density. Once attached, treat the cells with varying concentrations of API-2 (e.g., 0.1, 1, 10 µM) for different durations (e.g., 1, 6, 24 hours). Include a vehicle-only control (e.g., DMSO). For positive control of Akt activation, cells can be serum-starved and then stimulated with a growth factor like EGF or insulin.

-

Cell Lysis: After treatment, place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading in the subsequent steps.

-

SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308), total Akt, and key downstream targets like phosphorylated GSK-3β. Dilute the antibodies according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the signal from the phosphorylated proteins to the corresponding total protein levels to determine the specific inhibitory effect of API-2.

In Vitro Kinase Assay

While API-2 itself does not directly inhibit the kinase activity of recombinant Akt in vitro because its mechanism relies on preventing membrane translocation in intact cells, an in vitro kinase assay can be adapted to assess the activity of Akt immunoprecipitated from API-2-treated cells. [3][4]

Caption: Workflow for an in vitro kinase assay using immunoprecipitated Akt.

Representative Protocol:

-

Cell Treatment and Lysis: Treat cells with API-2 as described in the Western blot protocol and prepare cell lysates.

-

Immunoprecipitation: Incubate 200-500 µg of cell lysate with an immobilized anti-Akt antibody or a primary Akt antibody followed by protein A/G-agarose beads overnight at 4°C to pull down Akt.

-

Kinase Reaction: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with a kinase buffer. Resuspend the beads in a kinase buffer containing a known Akt substrate (e.g., GSK-3 fusion protein).

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 200 µM final concentration) and incubate for 30 minutes at 30°C.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the phosphorylation of the substrate (e.g., phospho-GSK-3) by Western blotting using a phospho-specific antibody. The reduction in substrate phosphorylation in samples from API-2-treated cells compared to controls will indicate the extent of Akt inhibition.

Clinical Development

Triciribine phosphate has been evaluated in several clinical trials. One notable study is a Phase I/II trial (NCT01697293) investigating its use in combination with standard chemotherapy for patients with stage IIB-IV breast cancer.

-

Trial Design: This was a dose-escalation study (Phase I) to determine the maximum tolerated dose and a subsequent expansion (Phase II) to evaluate the efficacy of triciribine phosphate administered with paclitaxel, doxorubicin, and cyclophosphamide.

-

Objectives: The primary objectives were to assess the safety and tolerability of the combination and to determine the pathologic response rate. Secondary objectives included correlating the response with the phosphorylation levels of Akt and other downstream markers in tumor biopsies.

-

Status: The trial has been completed, but detailed results regarding efficacy and adverse events are not yet fully published in peer-reviewed literature. A Phase I study in solid tumors with activated Akt showed that triciribine phosphate could modestly decrease p-Akt levels in tumors at tolerable doses, but no single-agent activity was observed. [4]

Structure-Activity Relationship (SAR)

The chemical structure of triciribine has been a subject of modification to explore its therapeutic potential further. Studies on analogues have provided insights into the structural requirements for its biological activity.

-

6-N-Acyl Analogues: A series of 6-N-acyltriciribine analogues were synthesized and evaluated for their anti-HIV-1 activity. The cytotoxicity of these compounds was found to be minimal. The anti-HIV-1 activity was moderate to high, with IC₅₀ values ranging from 0.03 to 1 µM. This study identified the N-heptanoyl group as having the optimal carbon chain length for anti-HIV-1 activity, suggesting that modifications at the 6-position are well-tolerated and can modulate activity. [7]These analogues are thought to act as prodrugs, being converted to TCN-P intracellularly. [7]* Deoxy Sugar Analogues: Modifications to the ribose moiety have also been investigated. The synthesis of 2'-deoxy, 3'-deoxy, and other deoxy analogues of triciribine resulted in compounds that were significantly less active or inactive in both antiviral and antiproliferative assays. This suggests that the hydroxyl groups on the ribosyl ring are critical for the biological activity of triciribine, likely due to their importance for recognition and phosphorylation by adenosine kinase.

Conclusion and Future Directions

API-2 (Triciribine) is a well-characterized and selective inhibitor of the Akt signaling pathway with a unique mechanism of action that distinguishes it from direct kinase inhibitors. Its ability to potently and selectively induce apoptosis in cancer cells with hyperactivated Akt has made it an invaluable research tool and a promising, albeit challenging, therapeutic candidate. The in-depth understanding of its mechanism, coupled with the availability of detailed experimental protocols, empowers researchers to effectively utilize this compound to probe the intricacies of the Akt pathway and to explore its potential in various disease contexts.

Future research should focus on strategies to enhance the therapeutic index of triciribine, potentially through the development of novel analogues with improved pharmacokinetic properties and reduced toxicity. Furthermore, the identification of predictive biomarkers to select patients most likely to respond to triciribine-based therapies will be crucial for its successful clinical translation. Combination therapies, where triciribine is used to sensitize tumors to other targeted agents or conventional chemotherapies, also represent a promising avenue for future investigation.

References

-

ClinicalTrials.gov. (2020, September 24). Triciribine Phosphate, Paclitaxel, Doxorubicin Hydrochloride, and Cyclophosphamide in Treating Patients With Stage IIB-IV Breast Cancer. Retrieved from [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

- Berndt, N., et al. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Oncogene, 29(37), 5235-5245.

- Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT.

- Yang, L., et al. (2004). Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt. Cancer Research, 64(13), 4394-4399.

- Somanath, P. R., et al. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of Cellular and Molecular Medicine, 25(4), 2166-2170.

- Ptak, R. G., et al. (2000). 6-N-Acyltriciribine analogues: structure-activity relationship between acyl carbon chain length and activity against HIV-1. Journal of Medicinal Chemistry, 43(13), 2523-2527.

- Madak, J. T., et al. (2014). Selective Inhibition of PI3K/Akt/mTOR Signaling Pathway Regulates Autophagy of Macrophage and Vulnerability of Atherosclerotic Plaque. PLoS ONE, 9(3), e90563.

- Ghabril, M., et al. (2012). Novel adverse events of bevacizumab in the US FDA adverse event reporting system database: a disproportionality analysis. Drug Safety, 35(6), 485-493.

-

ResearchGate. (n.d.). The interactions constructed between triciribine and AKT1 (A). The.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of NCI anticancer standard agents. The mechanism of action.... Retrieved from [Link]

Sources

- 1. Akt‐independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS‐CoV2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triciribine, inhibitor of Akt activation (CAS 35943-35-2) | Abcam [abcam.com]

- 3. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-N-Acyltriciribine analogues: structure-activity relationship between acyl carbon chain length and activity against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Saga of Diltiazem (CAS 35943-35-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (CAS 35943-35-2), a benzothiazepine derivative, represents a significant milestone in cardiovascular pharmacology. As a non-dihydropyridine calcium channel blocker, its discovery and development have provided clinicians with a vital tool for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. This in-depth guide navigates the historical journey of diltiazem, from its origins in the laboratories of Tanabe Seiyaku to its established place in modern medicine. We will delve into the seminal preclinical and clinical research that elucidated its unique mechanism of action, its intricate synthesis, and the key therapeutic applications that have defined its legacy. This guide is intended to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into the rigorous scientific process that underpins the journey of a landmark pharmaceutical agent.

A Historical Perspective: The Genesis of a Cardiovascular Drug

The story of diltiazem begins in Japan, within the research and development pipeline of Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma). In the mid-20th century, the company was actively exploring novel compounds with cardiovascular activity. While the specific individuals who first synthesized diltiazem are not widely documented in readily available literature, the company's focused research efforts led to the emergence of this unique benzothiazepine derivative.

A pivotal moment in diltiazem's history was its introduction to the scientific community. Early publications from Tanabe Seiyaku in the 1970s began to detail the pharmacological properties of this new compound. The culmination of extensive preclinical and clinical research was the approval of diltiazem by the United States Food and Drug Administration (FDA) in 1982, where it was introduced to the market under the brand name Cardizem.[1][2] This marked the arrival of a new class of calcium channel blockers, distinct from the dihydropyridines (like nifedipine) and phenylalkylamines (like verapamil).

The development of diltiazem was a testament to the methodical approach of pharmaceutical research, involving a progression from chemical synthesis and initial screening to in-depth pharmacological characterization and finally, rigorous clinical evaluation.

Unraveling the Mechanism of Action: A Calcium Channel Antagonist

Diltiazem's therapeutic effects are intrinsically linked to its ability to modulate the influx of calcium ions (Ca²⁺) into vascular smooth muscle and cardiac muscle cells.[1][2] It is classified as a non-dihydropyridine calcium channel blocker, exerting its effects by binding to the L-type voltage-gated calcium channels.

The Molecular Target: L-Type Calcium Channels

L-type calcium channels are crucial for the regulation of cardiovascular function. In vascular smooth muscle, the influx of Ca²⁺ through these channels triggers vasoconstriction, leading to an increase in blood pressure. In the heart, Ca²⁺ influx is essential for myocardial contraction (inotropism), the generation and propagation of the electrical impulse in the sinoatrial (SA) and atrioventricular (AV) nodes (chronotropism and dromotropism).

Diltiazem's Unique Binding and Action

Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of dihydropyridines and verapamil. This interaction does not completely block the channel but rather decreases the frequency of its opening in response to depolarization. This "use-dependent" or "frequency-dependent" blockade is a hallmark of diltiazem's action.

The consequences of this action are twofold:

-

Vasodilation: By inhibiting Ca²⁺ influx into vascular smooth muscle, diltiazem causes relaxation of the arterial walls, leading to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.[1]

-

Cardiac Effects: In the heart, diltiazem's action on L-type calcium channels leads to:

-

Negative Chronotropy: A decrease in heart rate due to slowing of the firing rate of the SA node.

-

Negative Dromotropy: A slowing of conduction through the AV node.

-

Negative Inotropy: A modest decrease in the force of myocardial contraction.

-

This dual action on both the vasculature and the heart contributes to its efficacy in treating both hypertension and angina.

Figure 1: Signaling pathway of Diltiazem's mechanism of action.

The Chemistry of Diltiazem: Synthesis and Structure

Diltiazem is a chiral molecule with a complex three-dimensional structure that is essential for its pharmacological activity. The synthesis of diltiazem is a multi-step process that has been refined over the years to improve yield and enantiomeric purity.

Chemical Structure

Chemically, diltiazem is (+)-cis-(2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one 3-acetate. Its structure is characterized by a benzothiazepine ring system, a methoxyphenyl group, and a dimethylaminoethyl side chain.

General Synthesis Pathway

While various synthetic routes have been developed, a common pathway involves the following key steps:

-

Formation of the Glycidic Ester: The synthesis often begins with the reaction of p-anisaldehyde with a haloacetate to form a glycidic ester.

-

Ring Opening and Thiol Addition: The epoxide ring of the glycidic ester is then opened by reaction with 2-aminothiophenol. This step establishes the core structure of the benzothiazepine precursor.

-

Cyclization: The intermediate is then cyclized to form the 1,5-benzothiazepin-4(5H)-one ring system.

-

Introduction of the Side Chain: The dimethylaminoethyl side chain is introduced by alkylation of the nitrogen atom of the benzothiazepine ring.

-

Acetylation: The final step is the acetylation of the hydroxyl group to yield diltiazem.

The stereochemistry of the final product is critical, with the (2S,3S)-isomer being the pharmacologically active enantiomer.

Preclinical Pharmacology: Establishing the Profile

Prior to its clinical use, diltiazem underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies were instrumental in defining its pharmacological profile and demonstrating its potential as a cardiovascular therapeutic agent.

In Vitro Studies

-

Isolated Tissue Preparations: Early experiments on isolated vascular and cardiac tissues demonstrated diltiazem's ability to relax smooth muscle and reduce the force and rate of cardiac contractions. These studies confirmed its calcium antagonistic properties.

-

Electrophysiological Studies: Patch-clamp studies on isolated cardiomyocytes and vascular smooth muscle cells provided direct evidence of diltiazem's inhibitory effect on L-type calcium channels.

In Vivo Studies

-

Animal Models of Hypertension: In hypertensive animal models, orally and intravenously administered diltiazem produced a dose-dependent reduction in blood pressure.

-

Animal Models of Myocardial Ischemia: In models of angina, diltiazem was shown to increase coronary blood flow and reduce myocardial oxygen demand, thereby protecting the heart from ischemic damage.

Table 1: Summary of Key Preclinical Pharmacological Findings

| Parameter | Finding | Implication |

| Vascular Smooth Muscle | Relaxation of coronary and peripheral arteries | Vasodilation, reduction in blood pressure, increased coronary blood flow |

| Cardiac Muscle | Negative inotropic, chronotropic, and dromotropic effects | Reduced myocardial oxygen demand, decreased heart rate, slowed AV conduction |

| Electrophysiology | Inhibition of slow inward calcium current | Confirmed mechanism as a calcium channel blocker |

| Hemodynamics | Decreased peripheral resistance, modest decrease in cardiac output | Antihypertensive effect |

Clinical Development: From Bench to Bedside

The promising preclinical data paved the way for a comprehensive clinical development program to evaluate the safety and efficacy of diltiazem in humans.

Foundational Clinical Trials in Angina Pectoris

Early clinical trials in patients with stable angina demonstrated that diltiazem could significantly increase exercise tolerance and reduce the frequency of anginal attacks compared to placebo. These studies established diltiazem as an effective antianginal agent.

Pivotal Clinical Trials in Hypertension

Subsequent large-scale, randomized, placebo-controlled trials confirmed the antihypertensive efficacy of diltiazem. These studies showed that diltiazem, as a monotherapy, effectively lowered both systolic and diastolic blood pressure in patients with mild to moderate hypertension.

Table 2: Overview of Key Clinical Trial Endpoints

| Indication | Primary Efficacy Endpoints | Key Safety Observations |

| Chronic Stable Angina | - Increased exercise duration- Reduced frequency of angina episodes- Decreased nitroglycerin consumption | - Generally well-tolerated- Headache, dizziness, edema |

| Hypertension | - Reduction in systolic and diastolic blood pressure | - Bradycardia- AV block (rare)- Constipation |

Therapeutic Applications and Future Directions

Diltiazem has become a cornerstone in the management of several cardiovascular conditions:

-

Hypertension: It is used as a first-line or add-on therapy for the long-term management of high blood pressure.

-

Angina Pectoris: It is effective in the treatment of both stable (effort-induced) angina and vasospastic (Prinzmetal's) angina.

-

Atrial Fibrillation/Flutter: Intravenous diltiazem is used for the acute control of ventricular rate in patients with atrial fibrillation or flutter.

The development of extended-release formulations has improved patient compliance by allowing for once-daily dosing.

The discovery and successful clinical application of diltiazem have had a lasting impact on cardiovascular medicine. Its unique pharmacological profile, balancing vascular and cardiac effects, has provided a valuable therapeutic option for millions of patients worldwide. The history of diltiazem serves as a compelling case study in the methodical and rigorous process of modern drug discovery and development.

Experimental Protocols

In Vitro Assessment of Vasodilator Activity

Objective: To determine the concentration-response relationship of diltiazem on isolated arterial rings.

Methodology:

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in a 10 mL organ bath containing K-H solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g, with the K-H solution being changed every 15 minutes.

-

Contraction: The rings are contracted with a submaximal concentration of phenylephrine (1 µM).

-

Diltiazem Administration: Once a stable contraction is achieved, cumulative concentrations of diltiazem (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the organ bath at regular intervals.

-

Data Analysis: The relaxation response to each concentration of diltiazem is measured as a percentage of the maximal contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC₅₀ (the concentration of diltiazem that produces 50% of the maximal relaxation).

Sources

Navigating the Dual-Inhibitory Landscape of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW806742X) in Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Pathways

In the intricate world of cancer biology, the deregulation of cell death and survival pathways is a fundamental hallmark. Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-, a compound also identified as GW806742X, has emerged as a molecule of significant interest due to its unique dual-inhibitory action. It concurrently targets two critical, yet distinct, pathways implicated in tumor progression: necroptosis, a form of programmed necrosis, and angiogenesis, the formation of new blood vessels. This guide provides a comprehensive technical overview of GW806742X, from its molecular mechanisms to practical experimental protocols, designed to empower researchers in their exploration of its therapeutic potential.

Section 1: The Molecular Underpinnings of a Dual Inhibitor

GW806742X's anticancer potential stems from its ability to potently and specifically inhibit two key proteins: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Targeting the Executioner of Necroptosis: MLKL

Necroptosis is a regulated form of necrosis that can be triggered by various stimuli, including death receptor activation. Unlike apoptosis, it is a caspase-independent pathway culminating in lytic cell death. The core of the necroptotic machinery involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1]

GW806742X functions as an ATP mimetic, binding to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2][3] This binding event is crucial as it prevents the RIPK3-mediated phosphorylation of MLKL.[2] Phosphorylation is the critical switch that triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, ultimately causing cell rupture.[1][2] By inhibiting MLKL phosphorylation, GW806742X effectively halts the execution phase of necroptosis.

Caption: Inhibition of MLKL Phosphorylation by GW806742X in the Necroptosis Pathway.

Stifling Tumor Growth by Targeting Angiogenesis: VEGFR2

Simultaneously, GW806742X exhibits potent inhibitory activity against VEGFR2, a key receptor tyrosine kinase that plays a central role in angiogenesis. The binding of vascular endothelial growth factor (VEGF) to VEGFR2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

GW806742X demonstrates remarkable potency against VEGFR2 with an IC50 of 2 nM.[1][2][3] By blocking the kinase activity of VEGFR2, GW806742X can effectively suppress VEGF-induced endothelial cell proliferation and, consequently, tumor angiogenesis.

Section 2: Quantitative Efficacy of GW806742X

The dual-inhibitory nature of GW806742X is reflected in its potent activity in various cellular assays. The following table summarizes the key quantitative data available for this compound.

| Target/Process | Metric | Value | Cell/System |

| MLKL | Kd | 9.3 µM | Pseudokinase Domain Binding |

| VEGFR2 | IC50 | 2 nM | Kinase Activity |

| Necroptosis Inhibition | IC50 | < 50 nM | TNF/Smac mimetic/Q-VD-OPh-induced death in mouse dermal fibroblasts |

| VEGF-induced Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |

Section 3: Experimental Protocols for the Cancer Researcher

To facilitate the investigation of GW806742X in a cancer research setting, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Synthesis of Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo-

While a specific, detailed synthesis protocol for GW806742X is not widely published, a general and plausible approach involves the acylation of 2-amino-6-ethoxybenzothiazole with diketene or the condensation with a β-keto-ester like ethyl acetoacetate. The following is a generalized protocol based on established chemical principles for analogous compounds.

Route: Acylation with Diketene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-ethoxybenzothiazole (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, dichloromethane).

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Addition of Diketene: Add diketene (1.05 equivalents) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Caption: Generalized Synthesis Workflow for GW806742X.

In Vitro Cytotoxicity/Anti-Proliferation Assay

This protocol outlines a standard method to determine the IC50 value of GW806742X in various cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of GW806742X in DMSO. Create a serial dilution of the compound in a complete culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the serially diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MLKL Phosphorylation

This protocol is designed to assess the inhibitory effect of GW806742X on MLKL phosphorylation in cancer cells.

-

Cell Treatment: Seed cancer cells and treat them with a necroptosis-inducing stimulus (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of varying concentrations of GW806742X.

-

Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MLKL and a loading control like β-actin or GAPDH.[2]

Section 4: In Vivo Preclinical Evaluation

While specific in vivo studies utilizing GW806742X in cancer models are not extensively documented in publicly available literature, its potent anti-angiogenic and potential necroptosis-modulating activities warrant investigation in preclinical xenograft models.

Human Tumor Xenograft Model

A standard approach to evaluate the in vivo efficacy of GW806742X would involve a subcutaneous xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer GW806742X (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-MLKL, CD31 for angiogenesis).

Section 5: Future Directions and Considerations

The dual-targeting nature of GW806742X presents both exciting opportunities and important research questions for the cancer research community.

-

Elucidating the Interplay: A key area of investigation will be to understand the interplay between the inhibition of necroptosis and angiogenesis in different tumor contexts. Does the induction of necroptosis in some cancer cells synergize with the anti-angiogenic effects?

-

Biomarker Discovery: Identifying predictive biomarkers for sensitivity to GW806742X will be crucial for its potential clinical translation. This could include the expression levels of RIPK3, MLKL, or specific VEGFR2 signaling components.

-

Combination Therapies: Exploring the synergistic potential of GW806742X with other anticancer agents, such as conventional chemotherapy or immunotherapy, could lead to more effective treatment strategies.

Conclusion

Butanamide, N-(6-ethoxy-2-benzothiazolyl)-3-oxo- (GW806742X) is a compelling research tool and a potential therapeutic lead that sits at the crossroads of two critical cancer-related pathways. Its ability to potently inhibit both MLKL-mediated necroptosis and VEGFR2-driven angiogenesis provides a unique multi-pronged approach to targeting tumor growth and survival. This guide has provided a foundational understanding of its mechanism and practical protocols to enable further investigation by the scientific community. The continued exploration of this and similar dual-inhibitory molecules holds promise for the development of novel and effective cancer therapies.

References

-

Hildebrand JM, et al. (2014). A small molecule inhibitor of the pseudokinase MLKL corrects the pathological phenotype in a mouse model of RIPK1-driven inflammatory disease. Proceedings of the National Academy of Sciences, 111(42), 15072-7. [Link]

-

PubChem. (n.d.). Butanamide, n-(6-ethoxy-2-benzothiazolyl)-3-oxo-. [Link]

-

Decker T, Lohmann-Matthes ML. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61-9. [Link]

-

Baik, JY., et al. (2022). Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors. STAR Protocols, 3(3), 101457. [Link]

-

Cho, YS., et al. (2009). Phosphorylation-driven assembly of the RIP1-RIP3 complex regulates programmed necrosis and virus-induced inflammation. Cell, 137(6), 1112-23. [Link]

-

He, S., et al. (2009). Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-alpha. Cell, 137(6), 1100-11. [Link]

-

Zhang, DW., et al. (2009). RIP3, an energy metabolism regulator that switches TNF-induced cell death from apoptosis to necrosis. Science, 325(5938), 332-6. [Link]

-

Sun, L., et al. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-27. [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

Sources

Triciribine: A Technical Guide to a Selective Akt Inhibitor for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Triciribine, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This document delves into the core mechanism of action, provides detailed experimental protocols for its characterization, and discusses its therapeutic potential and limitations.

Introduction: The Critical Role of the PI3K/Akt Signaling Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a frequent event in a wide range of human cancers, often correlated with tumor progression, resistance to therapy, and poor prognosis.[2] This aberrant signaling can be driven by various genetic alterations, such as activating mutations in PI3K, loss of the tumor suppressor PTEN, or overexpression of Akt itself.[3] Consequently, Akt has emerged as a highly attractive target for the development of novel anticancer therapies.[2]

Triciribine (also known as TCN or API-2) is a tricyclic nucleoside analog that has been identified as a potent and selective inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4] Originally synthesized in the 1970s and initially investigated as a DNA synthesis inhibitor with limited success, its potent and specific activity against the Akt pathway was discovered in the early 2000s, leading to a resurgence of interest in its clinical development.[2][5]

Mechanism of Action: A Unique Approach to Akt Inhibition

Unlike many kinase inhibitors that target the ATP-binding pocket, Triciribine employs a distinct mechanism of action. Following cellular uptake, Triciribine is phosphorylated by adenosine kinase to its active form, Triciribine phosphate (TCN-P).[3][6] TCN-P then directly binds to the Pleckstrin Homology (PH) domain of Akt.[3]

The PH domain is crucial for the activation of Akt, as it mediates the recruitment of the kinase to the plasma membrane by binding to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This membrane localization is a prerequisite for the phosphorylation and subsequent activation of Akt by its upstream kinases, PDK1 and mTORC2.[3]

By binding to the PH domain, TCN-P allosterically inhibits the interaction between Akt and PIP3, thereby preventing its translocation to the plasma membrane and blocking its activation.[3] Molecular docking studies have revealed that TCN-P occupies the PIP3 binding pocket within the PH domain, forming hydrogen bonds with key residues such as K14, R23, R25, and N53.[3] This mechanism is highly selective for Akt, as Triciribine does not inhibit the upstream kinases PI3K or PDK1.[4]

Cellular Effects and Therapeutic Potential

Triciribine has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines with hyperactivated Akt signaling. [2][6]Its efficacy is often more pronounced in cells with genetic alterations that lead to constitutive Akt activation.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| PC-3 | Prostate Cancer | IC50: ~0.13 | [4] |

| KR158 | Astrocytoma | GI50: 0.4-1.1 | [4] |

| KR130 | Astrocytoma | GI50: 0.4-1.1 | [4] |

| SF295 | Astrocytoma | GI50: 0.4-1.1 | [4] |

| K1861-10 | Astrocytoma (WHO II) | GI50: 1.7 | [4] |

| Primary Astrocytes | Normal | GI50: >13.6 | [4] |

Table 1. Reported IC50 and GI50 values for Triciribine in various cell lines.

Combination Therapies

Preclinical studies have shown that Triciribine can synergize with other anticancer agents. For instance, in T-cell acute lymphoblastic leukemia (T-ALL), Triciribine has been shown to work synergistically with the chemotherapeutic drug vincristine. [6]Furthermore, its unique mechanism of action makes it a rational candidate for combination with other targeted therapies, such as inhibitors of other signaling pathways or agents that induce apoptosis. [2]

Clinical Development and Challenges

Triciribine has undergone Phase I and II clinical trials. [2]While it has shown evidence of target engagement (i.e., reduction in phospho-Akt levels in patient tumors), its single-agent efficacy has been modest. [2]Toxicities, including myelosuppression, hyperglycemia, and hepatotoxicity, have also been observed. [2]

Mechanisms of Resistance

Resistance to Akt inhibitors can arise through various mechanisms. For allosteric inhibitors like Triciribine, mutations in the PH domain of Akt could potentially disrupt drug binding. [3]Additionally, the activation of parallel or downstream signaling pathways can bypass the effects of Akt inhibition. [3]Further research is needed to fully elucidate the specific mechanisms of resistance to Triciribine.

Conclusion and Future Directions

Triciribine remains a valuable tool for researchers studying the Akt signaling pathway and a promising, albeit challenging, therapeutic candidate. Its well-defined and selective mechanism of action provides a clear rationale for its use in cancers with hyperactivated Akt. Future research should focus on identifying predictive biomarkers to select patients most likely to respond, optimizing dosing schedules to mitigate toxicity, and exploring rational combination strategies to enhance its anti-tumor activity.

References

-

Berndt, N., et al. (2010). The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. Cell Death & Differentiation, 17(11), 1795–1808. [Link]

-

Trotman, L. C., et al. (2006). Pten dose dictates cancer progression in the prostate. PLoS biology, 4(2), e21. [Link]

-

Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational new drugs, 29(5), 983–991. [Link]

-

Evangelisti, C., et al. (2011). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of cellular and molecular medicine, 15(4), 843–853. [Link]

-

Guba, M., et al. (2012). AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. International journal of oncology, 41(5), 1591–1600. [Link]

-

RCSB PDB. 1H10: Solution structure of the pleckstrin homology domain of protein kinase B/Akt. [Link]

-

Dieterle, A., et al. (2009). The Akt inhibitor triciribine sensitizes prostate carcinoma cells to TRAIL-induced apoptosis. International journal of cancer, 125(3), 723–732. [Link]

-

Poustforoosh, A., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. ResearchGate. [Link]

-